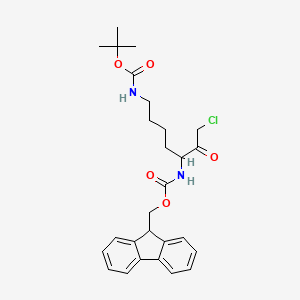
(S)-(9H-fluoren-9-yl)methyl tert-butyl (7-chloro-6-oxoheptane-1,5-diyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys(Boc)-COCH2Cl, also known as 9-fluorenylmethoxycarbonyl-L-lysine (tert-butoxycarbonyl)-chloromethyl ketone, is a derivative of lysine used in peptide synthesis. This compound is particularly valuable in solid-phase peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-COCH2Cl typically involves the protection of the lysine amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain amino group with a tert-butoxycarbonyl (Boc) group. The chloromethyl ketone moiety is introduced through a reaction with chloromethyl ketone reagents. The general steps include:
Protection of the α-amino group: The lysine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Protection of the ε-amino group: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.
Introduction of the chloromethyl ketone: The protected lysine is then reacted with chloromethyl ketone reagents under appropriate conditions to yield Fmoc-Lys(Boc)-COCH2Cl
Industrial Production Methods
Industrial production of Fmoc-Lys(Boc)-COCH2Cl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Boc)-COCH2Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl ketone group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to reveal the free amino groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Substitution Reactions: Various nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Fmoc-Lys(Boc)-OH: Formed after deprotection of the chloromethyl ketone group.
Substituted Lysine Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Fmoc-Lys(Boc)-COCH2Cl is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins. Its protective groups ensure selective reactions and high purity of the final products .
Biology
In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activities, and cellular signaling pathways .
Medicine
Fmoc-Lys(Boc)-COCH2Cl is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways involved in diseases such as cancer, diabetes, and neurodegenerative disorders .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and diagnostic agents. It is also used in the development of novel biomaterials and drug delivery systems .
Mechanism of Action
The mechanism of action of Fmoc-Lys(Boc)-COCH2Cl involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino groups during the synthesis process, allowing for selective reactions and high yield of the desired peptides. The chloromethyl ketone group can react with nucleophiles to form covalent bonds, enabling the formation of complex peptide structures .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but lacks the chloromethyl ketone group.
Fmoc-Lys(Glc,Boc)-OH: Contains a glucosyl group instead of the chloromethyl ketone group.
Uniqueness
Fmoc-Lys(Boc)-COCH2Cl is unique due to the presence of the chloromethyl ketone group, which allows for additional chemical modifications and the formation of complex peptide structures. This makes it a valuable tool in peptide synthesis and the development of peptide-based therapeutics .
Properties
Molecular Formula |
C27H33ClN2O5 |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
tert-butyl N-[7-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxoheptyl]carbamate |
InChI |
InChI=1S/C27H33ClN2O5/c1-27(2,3)35-25(32)29-15-9-8-14-23(24(31)16-28)30-26(33)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,33) |
InChI Key |
FMVZKAPHORZAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















